Cas no 922148-03-6 (Phenol, 3-[ethyl[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-)

Phenol, 3-[ethyl[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]- structure
922148-03-6 structure
Product name:Phenol, 3-[ethyl[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-
CAS No:922148-03-6
MF:C14H23NO4
MW:269.33672
CID:742374
PubChem ID:71421753

Phenol, 3-[ethyl[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 3-[ethyl[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-
    • 3-[ethyl-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]phenol
    • 922148-03-6
    • DTXSID00840802
    • 3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol
    • Inchi: InChI=1S/C14H23NO4/c1-2-15(13-4-3-5-14(17)12-13)6-8-18-10-11-19-9-7-16/h3-5,12,16-17H,2,6-11H2,1H3
    • InChI Key: GMPOAXJJARGAHJ-UHFFFAOYSA-N
    • SMILES: CCN(CCOCCOCCO)C1=CC(=CC=C1)O

Computed Properties

  • Exact Mass: 269.16270821g/mol
  • Monoisotopic Mass: 269.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 10
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.2Ų
  • XLogP3: 1.1

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